molecular formula C8H16ClNO2 B6275207 7-aminooct-3-enoic acid hydrochloride CAS No. 2763799-93-3

7-aminooct-3-enoic acid hydrochloride

Cat. No. B6275207
CAS RN: 2763799-93-3
M. Wt: 193.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminooct-3-enoic acid hydrochloride, also known as 7-Aminooctanoic acid hydrochloride, is a naturally occurring fatty acid derivative found in plants, animals, and some microorganisms. It is an important intermediate for the synthesis of pharmaceuticals, cosmetics, and other compounds. In addition, it has been used in various applications in the medical field, such as to treat diabetes, obesity, and other metabolic disorders.

Mechanism of Action

7-Aminooct-3-enoic acid hydrochloride is a substrate for several enzymes, including the enzymes aminotransferase and aminotransferase II. These enzymes catalyze the transfer of an amino group from the substrate to another molecule, such as a protein or a carbohydrate. This reaction is important for the metabolism of proteins, carbohydrates, and other molecules.
Biochemical and Physiological Effects
7-Aminooct-3-enoic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase the production of insulin in diabetic animals, as well as to decrease the levels of cholesterol and triglycerides in the blood. It has also been shown to have anti-inflammatory and anti-microbial properties, as well as to have a positive effect on the immune system.

Advantages and Limitations for Lab Experiments

7-Aminooct-3-enoic acid hydrochloride has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. It is also a stable compound and can be stored for long periods of time without degradation. The main limitation of this compound is that it is a relatively small molecule, and thus it may not be suitable for use in large-scale experiments.

Future Directions

There are several potential future directions for research involving 7-Aminooct-3-enoic acid hydrochloride. These include the development of new synthetic methods for its production, the investigation of its effects on other metabolic pathways, and the exploration of its potential for use in drug design. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Finally, the development of new analytical methods for its detection and quantification could enable its use in a wider range of laboratory experiments.

Synthesis Methods

7-Aminooct-3-enoic acid hydrochloride can be synthesized from the reaction of an alkyl halide with an amine. The reaction is usually performed in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The product is then purified by recrystallization or chromatography.

Scientific Research Applications

7-Aminooct-3-enoic acid hydrochloride has been used in many scientific studies and applications. It has been used as a reagent in organic synthesis, as a substrate for enzyme reactions, and as a model compound for drug design. It has also been used in studies of the structure and function of proteins, as well as in studies of the metabolism of glucose and other carbohydrates.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-aminooct-3-enoic acid hydrochloride involves the conversion of a starting material, 7-octynoic acid, to the desired product through a series of chemical reactions.", "Starting Materials": [ "7-octynoic acid", "Sodium azide", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Sodium hydroxide", "Hydrogen peroxide", "Ammonium hydroxide", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Conversion of 7-octynoic acid to 7-azido-oct-3-enoic acid using sodium azide and ethanol", "Step 2: Reduction of 7-azido-oct-3-enoic acid to 7-amino-oct-3-enoic acid using sodium borohydride and acetic acid", "Step 3: Formation of 7-aminooct-3-enoic acid hydrochloride by reacting 7-amino-oct-3-enoic acid with hydrochloric acid", "Step 4: Purification of the product by recrystallization using diethyl ether and sodium bicarbonate" ] }

CAS RN

2763799-93-3

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.